

Technical Guide: Certificate of Analysis for 1-Stearoyl-rac-glycerol-d35

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the typical data and analytical methodologies associated with the Certificate of Analysis (CoA) for **1-Stearoyl-rac-glycerol-d35**. This deuterated internal standard is critical for accurate quantification in mass spectrometry-based analyses.

Quantitative Data Summary

The following table summarizes the typical specifications for 1-Stearoyl-rac-glycerol-d35.



Test	Specification	Typical Value
Identification		
¹ H-NMR	Conforms to structure	Conforms
Mass Spectrometry	Conforms to structure	Conforms
Purity		
Purity by HPLC/GC-MS	≥98%	99.5%
Deuterated Purity	≥99 atom % D	99.6 atom % D
Physical Properties		
Appearance	White to off-white solid	White solid
Melting Point	55-60 °C	57.8 °C
Residual Solvents		
GC-MS	≤0.5%	Conforms

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

Identification by ¹H-NMR Spectroscopy

Objective: To confirm the chemical structure of 1-Stearoyl-rac-glycerol-d35.

Instrumentation:

NMR Spectrometer: 400 MHz or higher

• Solvent: Chloroform-d (CDCl₃) or DMSO-d₆

• Reference: Tetramethylsilane (TMS) at 0.00 ppm

Procedure:



- A sample of 5-10 mg of 1-Stearoyl-rac-glycerol-d35 is accurately weighed and dissolved in approximately 0.7 mL of the deuterated solvent in an NMR tube.
- The sample is vortexed until fully dissolved.
- The NMR tube is placed in the spectrometer.
- A standard ¹H-NMR spectrum is acquired. The absence of signals corresponding to the stearoyl chain protons confirms successful deuteration. The spectrum should be consistent with the glycerol backbone protons.

Identification by Mass Spectrometry (MS)

Objective: To confirm the molecular weight of 1-Stearoyl-rac-glycerol-d35.

Instrumentation:

 Mass Spectrometer: Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS)

Procedure for ESI-MS:

- A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).
- The solution is infused into the ESI source.
- The mass spectrum is acquired in positive ion mode.
- The observed mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ or other adducts is compared to the theoretical value.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the chemical purity of **1-Stearoyl-rac-glycerol-d35**.

Instrumentation:



- HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μm)
- Mobile Phase A: Water
- Mobile Phase B: Acetonitrile
- Gradient: A time-programmed gradient from a higher polarity mixture to a lower polarity mixture.
- Flow Rate: 1.0 mL/min
- Column Temperature: 40 °C
- Injection Volume: 10 μL

Procedure:

- A standard solution of known concentration is prepared by dissolving the sample in a suitable solvent (e.g., chloroform).
- The HPLC system is equilibrated with the initial mobile phase conditions.
- The standard solution is injected, and the chromatogram is recorded.
- The peak area of the main component is used to calculate the purity relative to any detected impurities.

Residual Solvent Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify any residual solvents from the manufacturing process.

Instrumentation:

GC-MS system with a headspace autosampler



- Column: A suitable capillary column for solvent analysis (e.g., DB-624)
- Carrier Gas: Helium
- Temperature Program: An initial low temperature is held, then ramped to a final high temperature to elute all expected solvents.
- Mass Spectrometer: Operated in full scan mode.

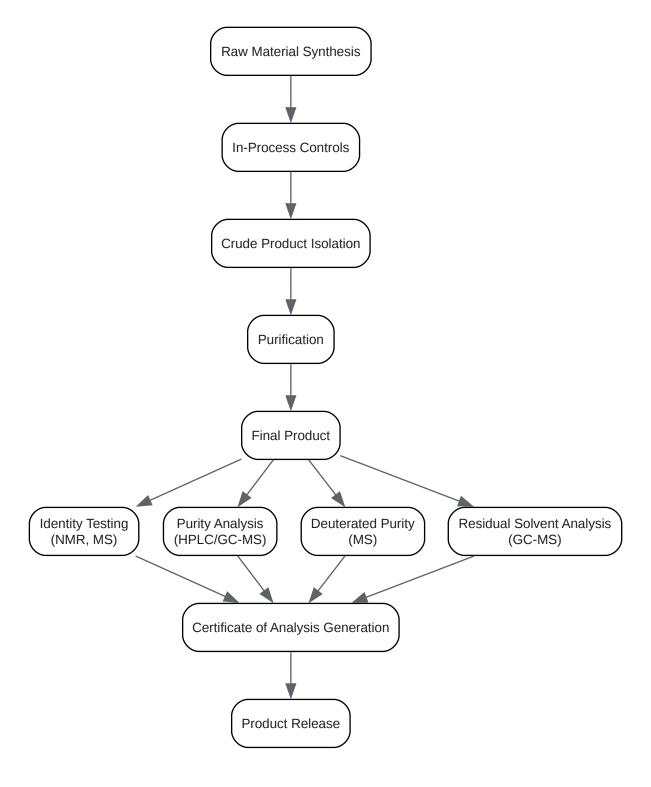
Procedure:

- A known amount of the sample is weighed into a headspace vial.
- The vial is sealed and heated to a specific temperature for a set time to allow volatile solvents to partition into the headspace.
- A sample of the headspace gas is automatically injected into the GC-MS.
- The resulting chromatogram is analyzed to identify and quantify any detected solvents by comparing with a library of known solvent spectra and retention times.

Visualizations Quality Control Workflow

The following diagram illustrates the typical workflow for the quality control and certification of a chemical standard like **1-Stearoyl-rac-glycerol-d35**.





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Caption: Quality Control Workflow for **1-Stearoyl-rac-glycerol-d35**.

This guide provides a foundational understanding of the data and methodologies behind the Certificate of Analysis for **1-Stearoyl-rac-glycerol-d35**, intended to support its effective use in



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research and development.

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